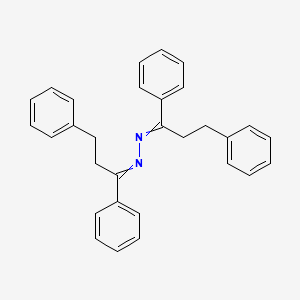![molecular formula C9H24OSi2 B14704853 Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane CAS No. 17887-32-0](/img/structure/B14704853.png)
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a propyl group substituted with a trimethylsilyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane typically involves the reaction of trimethylchlorosilane with 3-(trimethylsilyloxy)propylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
(CH3)3SiCl+BrMg(CH2)3OSi(CH3)3→(CH3)3Si(CH2)3OSi(CH3)3+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane involves its ability to form stable bonds with various substrates. The trimethylsilyloxy group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability makes it an excellent candidate for use in various chemical processes and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- 3-(Trimethylsilyl)propyl alcohol
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane is unique due to its combination of hydrophobic and steric properties, which make it highly stable and versatile in various chemical reactions. Its ability to act as a protecting group and its stability under various conditions set it apart from other similar compounds.
Propiedades
Número CAS |
17887-32-0 |
|---|---|
Fórmula molecular |
C9H24OSi2 |
Peso molecular |
204.46 g/mol |
Nombre IUPAC |
trimethyl(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-9H2,1-6H3 |
Clave InChI |
KTWNNIPPFUUFCU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


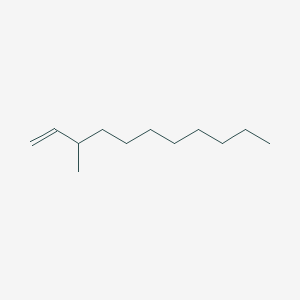

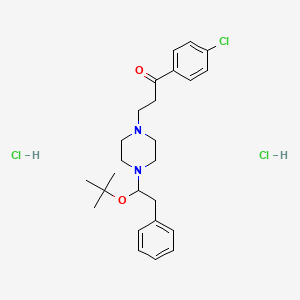
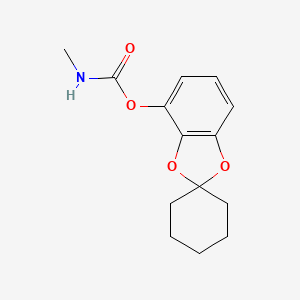

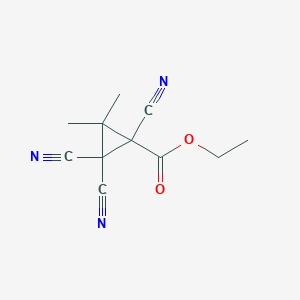
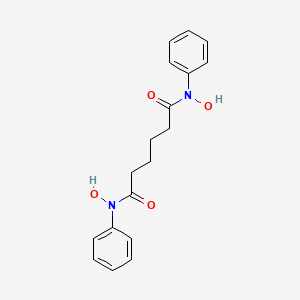
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)

![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
